9-(4-Ethynylphenyl)carbazole

Vue d'ensemble

Description

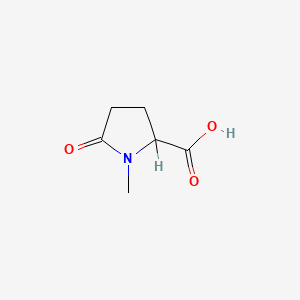

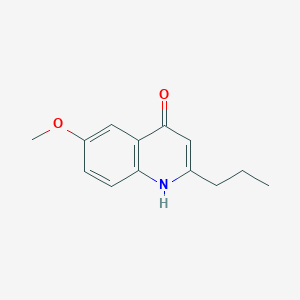

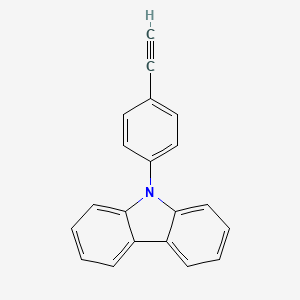

“9-(4-Ethynylphenyl)carbazole” is a chemical compound with the molecular formula C20H13N . It has an average mass of 267.324 Da and a monoisotopic mass of 267.104797 Da .

Synthesis Analysis

The synthesis of 9-(4-Ethynylphenyl)carbazole involves complex chemical reactions. One approach involves the use of well-defined Au8 nanoclusters modified by single-atom sites, synthesized via a co-electropolymerization strategy . This process results in uniformly dispersed metal nanoclusters and single atoms co-entrenched on the poly-carbazole matrix .

Molecular Structure Analysis

The molecular structure of 9-(4-Ethynylphenyl)carbazole consists of a carbazole group attached to an ethynylphenyl group . The carbazole group is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring .

Chemical Reactions Analysis

The chemical reactions involving 9-(4-Ethynylphenyl)carbazole are complex and involve several stages. One notable reaction is its use in the development of single-atom tailored atomically-precise nanoclusters for enhanced electrochemical reduction of CO2-to-CO activity . The process involves altering the electronic structures of Au8 clusters, which amplifies their electrocatalytic reduction of CO2 to CO activity .

Physical And Chemical Properties Analysis

9-(4-Ethynylphenyl)carbazole is a solid at 20°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 374.4±34.0 °C at 760 mmHg, and a flash point of 180.2±25.7 °C . Its molar refractivity is 88.3±0.5 cm3, and it has a molar volume of 250.4±7.0 cm3 .

Applications De Recherche Scientifique

Organic Semiconductor Building Blocks

“9-(4-Ethynylphenyl)carbazole” is utilized as a building block in the synthesis of organic semiconductors. These materials are essential for developing organic light-emitting diodes (OLEDs), solar cells, and transistors due to their ability to conduct electricity while maintaining the flexibility of organic compounds .

Electropolymerization

This compound can undergo electropolymerization, a process where an electric current is used to polymerize monomers into a polymer chain. This is particularly useful in creating conducting polymers for electronic devices .

Synthesis of Polycarbazoles

It serves as a precursor in the synthesis of polycarbazoles, which are polymers with unique electrochemical properties, making them suitable for use in energy storage devices like batteries and supercapacitors .

Chelated Metal Sites

Carbazole derivatives, including “9-(4-Ethynylphenyl)carbazole”, can be used to create chelated metal sites within organic frameworks. These are important in catalysis and sensor applications due to their ability to bind metal ions selectively .

Mécanisme D'action

The mechanism of action of 9-(4-Ethynylphenyl)carbazole in chemical reactions is complex. In the context of the aforementioned CO2-to-CO activity, the rearrangements of the electronic structure not only strengthen the adsorption of the key intermediates *COOH, but also establish a favorable reaction pathway for the CO2 reduction reaction .

Safety and Hazards

Propriétés

IUPAC Name |

9-(4-ethynylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c1-2-15-11-13-16(14-12-15)21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIQKIUIIVFHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575635 | |

| Record name | 9-(4-Ethynylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-Ethynylphenyl)carbazole | |

CAS RN |

262861-81-4 | |

| Record name | 9-(4-Ethynylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4-Ethynylphenyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 9-(4-Ethynylphenyl)carbazole a valuable component in the synthesis of luminescent polymers?

A1: 9-(4-Ethynylphenyl)carbazole (CzPA) is a key monomer in synthesizing poly(phenylacetylene)s with unique luminescent properties. [, ] Its structure allows it to be readily copolymerized with other phenylacetylene monomers via rhodium-catalyzed polymerization. [, ] The resulting polymers exhibit interesting optical properties due to the presence of the carbazole group, which is known for its fluorescent characteristics. []

Q2: How does the incorporation of 9-(4-Ethynylphenyl)carbazole into poly(phenylacetylene)s affect the polymer's luminescent properties compared to polymers without it?

A2: Research demonstrates that incorporating CzPA alongside iridium complex-containing phenylacetylenes leads to polymers with dual-emission characteristics. [] The carbazole group in CzPA contributes fluorescence, while the iridium complexes exhibit phosphorescence. [] Notably, the phosphorescence from the iridium complex becomes dominant when the polymers are in film form. [] This dual-emission behavior is not observed in poly(phenylacetylene)s lacking the carbazole moiety, highlighting the unique contribution of CzPA. []

Q3: Have any practical applications been explored for the luminescent poly(phenylacetylene)s containing 9-(4-Ethynylphenyl)carbazole?

A3: Yes, the copolymers incorporating both CzPA and iridium complex monomers have been successfully utilized in the fabrication of Organic Light-Emitting Diode (OLED) devices. [] These devices displayed electroluminescence originating from the iridium complex, demonstrating the potential of these materials for optoelectronic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.